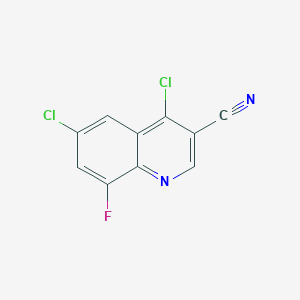

4,6-Dichloro-8-fluoroquinoline-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-8-fluoroquinoline-3-carbonitrile typically involves the reaction of 4,6-dichloroquinoline with a fluorinating agent under controlled conditions. The reaction conditions often require an inert atmosphere and specific temperature ranges to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

4,6-Dichloro-8-fluoroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the quinoline ring structure .

Applications De Recherche Scientifique

Medicinal Chemistry

4,6-Dichloro-8-fluoroquinoline-3-carbonitrile has shown promise as an antibacterial agent. Studies have explored its efficacy against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound's structural features contribute to its biological activity, particularly through mechanisms involving enzyme inhibition and membrane interaction .

Case Study: Antibacterial Activity

- Tested Strains: S. aureus ATCC 25923 and P. aeruginosa ATCC 10145.

- Results: The compound exhibited a Minimal Inhibitory Concentration (MIC) of 10 μM against S. aureus, indicating significant antibacterial potential .

Organic Light-Emitting Diodes (OLEDs)

Due to its electroluminescent properties, this compound is being investigated for applications in OLED technology. Quinoline derivatives are known for their ability to act as electron carriers in OLEDs, enhancing the efficiency and performance of these devices .

Applications in OLEDs:

- Role: Acts as an electron transport material.

- Benefits: Improved light emission efficiency and stability in organic electronic devices.

The compound's biological activity extends beyond antibacterial properties; it is also being studied for its potential as an anticancer agent. Research indicates that derivatives of quinoline compounds can inhibit histone deacetylases (HDACs), which are implicated in cancer progression.

Case Study: HDAC Inhibition

- Research Focus: Development of new HDAC inhibitors using quinoline derivatives.

- Findings: Structural modifications of quinoline compounds have led to enhanced inhibitory activity against HDACs, suggesting potential therapeutic applications in cancer treatment .

Environmental Applications

Quinoline derivatives, including this compound, are also being explored for their ability to chelate metal ions in environmental remediation processes. Their efficacy as chelators can be leveraged to remove heavy metals from contaminated water sources .

Summary Table of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Medicinal Chemistry | Antibacterial and anticancer properties | MIC of 10 μM against S. aureus |

| Organic Electronics | Use in OLED technology as an electron transport material | Enhances efficiency and stability |

| Environmental Remediation | Chelation of heavy metals from contaminated sources | Effective metal ion removal capabilities |

Mécanisme D'action

The mechanism of action of 4,6-Dichloro-8-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-Dichloro-8-fluoroquinoline: Another fluorinated quinoline derivative with similar chemical properties.

4,6-Dichloroquinoline: Lacks the fluorine atom but shares the dichloroquinoline core structure.

Uniqueness

4,6-Dichloro-8-fluoroquinoline-3-carbonitrile is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical reactivity and biological activity. This combination of halogens makes it a valuable compound for various research and industrial applications .

Activité Biologique

4,6-Dichloro-8-fluoroquinoline-3-carbonitrile is a halogenated quinoline derivative with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C₁₀H₅Cl₂FN₂

- Molecular Weight : 241.06 g/mol

- Appearance : White to off-white solid at room temperature

The compound features two chlorine atoms and one fluorine atom, contributing to its unique reactivity and biological profiles. The presence of the carbonitrile group enhances its potential for enzyme inhibition and interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Target Enzymes : The compound has been shown to interact with bacterial DNA gyrase and topoisomerase IV, critical enzymes involved in DNA replication. This interaction leads to the formation of toxic enzyme-DNA complexes, ultimately inhibiting bacterial growth .

- Antitumor Activity : Research indicates that derivatives of this compound may inhibit tyrosine kinases, which are essential for cell growth and proliferation. This suggests potential applications in cancer treatment .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its efficacy in inhibiting bacterial growth through mechanisms involving:

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating effective concentrations against specific bacterial strains.

- Biofilm Inhibition : The compound shows promise in preventing biofilm formation by pathogens such as Staphylococcus aureus, enhancing its therapeutic potential against infections .

| Pathogen | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 0.5 | Inhibition of DNA gyrase |

| Staphylococcus aureus | 0.25 | Disruption of biofilm formation |

| Pseudomonas aeruginosa | 1.0 | Targeting topoisomerase IV |

Anticancer Activity

The anticancer potential of this compound is supported by various studies:

- Inhibition of Cell Proliferation : The compound has been shown to reduce the viability of cancer cell lines in vitro, with IC50 values reflecting its potency against specific types of cancer cells.

- Synergistic Effects : When combined with other chemotherapeutic agents, it has demonstrated enhanced efficacy, suggesting a role in combination therapy strategies .

| Cancer Cell Line | IC50 (μM) | Combination Agents |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Doxorubicin |

| A549 (Lung Cancer) | 15.0 | Cisplatin |

| HeLa (Cervical Cancer) | 10.0 | Paclitaxel |

Case Studies and Research Findings

- Proteomics Research : In proteomics studies, this compound has been utilized to investigate protein interactions and functions, highlighting its versatility as a research tool.

- Resistance Mechanisms : Understanding the resistance mechanisms against quinolones has been crucial in developing this compound further. Studies indicate that mutations in target enzymes can lead to decreased sensitivity to quinolone derivatives .

Propriétés

IUPAC Name |

4,6-dichloro-8-fluoroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl2FN2/c11-6-1-7-9(12)5(3-14)4-15-10(7)8(13)2-6/h1-2,4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWYVOHHAUBIKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl2FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.